3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide
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Overview
Description
3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a difluorobenzamide moiety linked to a morpholinyl-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide typically involves the condensation of 3,4-difluorobenzoic acid with 6-(morpholin-4-yl)pyridin-3-amine. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluoro and morpholinyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. Detailed studies have shown that it can interfere with cellular signaling pathways, thereby modulating various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
Compared to similar compounds, 3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide stands out due to its difluoro substitution, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15F2N3O2 |
---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
3,4-difluoro-N-(6-morpholin-4-ylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C16H15F2N3O2/c17-13-3-1-11(9-14(13)18)16(22)20-12-2-4-15(19-10-12)21-5-7-23-8-6-21/h1-4,9-10H,5-8H2,(H,20,22) |
InChI Key |
YCRUBKUUSPPKNO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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